(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate
Description
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-5-2-10(3-6-13)15(18)22-9-11-8-12(17(19)20)4-7-14(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKISLMQPTZUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Nitration and Esterification
This pathway begins with the nitration of (2-chlorophenyl)methanol to yield (2-chloro-5-nitrophenyl)methanol, followed by esterification with 4-methoxybenzoyl chloride. The nitration step employs a sulfuric acid-nitric acid mixture (3:1 v/v) at 0–5°C, exploiting the ortho/para-directing effects of the chlorine substituent to achieve >90% regioselectivity for the 5-position. Esterification proceeds via Schotten-Baumann conditions, using aqueous sodium hydroxide to facilitate the reaction between the alcohol and acid chloride.
Route 2: Direct Nitration of Preformed Ester
An alternative approach involves nitrating (2-chlorophenyl)methyl 4-methoxybenzoate after esterification. However, the electron-withdrawing ester group deactivates the aromatic ring, reducing nitration efficiency and leading to competing meta-substitution (≈30% yield). This method is less favored due to lower regiocontrol.
Route 3: Reductive Amination and Diazotization
A patented strategy adapted from CN103420902A uses 2-chloro-5-nitrophenylmethanol as a starting material, synthesizing the target ester via a diazonium intermediate. While innovative, this route requires additional steps for nitro group reduction and reintroduction, complicating scalability.
Nitration of (2-Chlorophenyl)methanol
Reaction Conditions and Regioselectivity
The nitration of (2-chlorophenyl)methanol to (2-chloro-5-nitrophenyl)methanol is achieved using a mixed acid system (H2SO4:HNO3 = 3:1) at 0–5°C. The chlorine atom’s strong ortho/para-directing effect ensures preferential nitration at the 5-position, with minor amounts (<5%) of the 3-nitro isomer formed. Cooling below 10°C minimizes polysubstitution, as evidenced by HPLC analysis.
Table 1: Nitration Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 92 |
| HNO3:H2SO4 Ratio | 1:3 | 89 |
| Reaction Time | 4 h | 90 |
Workup and Purification
Post-reaction, the mixture is quenched on ice, neutralized with aqueous Na2CO3, and extracted with dichloromethane. Recrystallization from ethanol-water (2:1) affords the pure nitroalcohol in 85–89% yield.
Esterification with 4-Methoxybenzoic Acid
Acid Chloride Preparation
4-Methoxybenzoyl chloride is synthesized by treating 4-methoxybenzoic acid with thionyl chloride (1.2 equiv) in dry toluene at reflux (110°C, 2 h). Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a colorless liquid (95% purity by GC-MS).
Coupling Reaction
(2-Chloro-5-nitrophenyl)methanol (1.0 equiv) is reacted with 4-methoxybenzoyl chloride (1.1 equiv) in anhydrous pyridine at 0°C. Pyridine acts as both solvent and HCl scavenger. After 12 h at room temperature, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethyl acetate to yield the ester (75–78%).
Equation 1: Esterification Reaction
$$
\text{(2-Cl-5-NO}2\text{-C}6\text{H}3\text{)-CH}2\text{OH} + \text{4-MeO-C}6\text{H}4\text{COCl} \xrightarrow{\text{pyridine}} \text{(2-Cl-5-NO}2\text{-C}6\text{H}3\text{)-CH}2\text{OCO-C}6\text{H}4\text{-4-OMe} + \text{HCl}
$$
Alternative Synthetic Pathways
Mitsunobu Esterification
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method couples 4-methoxybenzoic acid directly with (2-chloro-5-nitrophenyl)methanol. While effective (82% yield), the high cost of reagents limits industrial applicability.
Enzymatic Esterification
Lipase-catalyzed reactions in non-aqueous media (e.g., tert-butanol) offer a greener alternative but suffer from prolonged reaction times (72 h) and moderate yields (65%).
Optimization and Yield Analysis
Temperature Effects
Esterification yields plateau at 25°C (78%), with higher temperatures (>40°C) promoting hydrolysis of the nitro group. Conversely, temperatures <10°C slow reaction kinetics, requiring 24 h for completion.
Solvent Screening
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Pyridine remains optimal due to its dual role as base and solvent.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications and Derivatives
The ester serves as a precursor to kinase inhibitors and photoactive polymers. Hydrogenolysis of the nitro group yields (2-chloro-5-aminophenyl)methyl 4-methoxybenzoate, a valuable intermediate in anticancer drug synthesis.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzoate ester undergoes both acidic and basic hydrolysis. Under alkaline conditions, saponification produces 4-methoxybenzoic acid and 2-chloro-5-nitrobenzyl alcohol:
Reaction Conditions:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (1M) | Ethanol | Reflux | 3h | 85% |
| H₂SO₄ (0.5M) | Water | 80°C | 6h | 72% |
The reaction follows second-order kinetics in basic media, consistent with nucleophilic acyl substitution mechanisms .
Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group to an amine:
Optimized Parameters:
The resulting amine intermediate is critical for synthesizing heterocyclic compounds like imidazoles .
Nucleophilic Aromatic Substitution
The electron-deficient chloro substituent undergoes substitution with amines or alkoxides:
Example Reaction with Piperidine:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12h | 2-(Piperidin-1-yl)-5-nitro analog | 68% |
Kinetic studies show a linear free-energy relationship (Brønsted β = 0.48), supporting a concerted mechanism .
Radical Bromination
The benzyl position undergoes radical bromination using N-bromosuccinimide (NBS):
Conditions:
This reaction generates a bromomethyl derivative, enabling subsequent Suzuki-Miyaura couplings .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss stages at:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets, making it a candidate for drug development. The presence of the nitro group can enhance the compound's reactivity and biological activity, which is crucial for developing new therapeutics.
Case Study: Anticancer Activity
Research has indicated that derivatives of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate may exhibit anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential .
Agrochemical Applications
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Its structure allows it to act as an effective herbicide, particularly in controlling broadleaf weeds in cereal crops. The chlorinated and nitro-substituted phenyl moieties contribute to its herbicidal efficacy by disrupting the photosynthetic processes in target plants .
Research Findings
Field trials have shown that formulations containing (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate significantly reduce weed biomass without adversely affecting crop yield, indicating its potential as a selective herbicide .
Materials Science
Polymer Chemistry
In materials science, (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is being investigated as a building block for polymer synthesis. Its functional groups can be utilized to create polymers with specific properties, such as enhanced thermal stability and chemical resistance.
Synthesis of Functional Polymers
Recent studies have explored the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. These polymers can have applications in coatings, adhesives, and other materials requiring specific performance characteristics .
Analytical Applications
Analytical Chemistry
The compound serves as an analytical standard in various chemical analyses due to its distinct spectral properties. It is used in high-performance liquid chromatography (HPLC) methods to quantify similar compounds in complex mixtures.
Case Study: Method Development
A recent study focused on developing an HPLC method for detecting (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate in environmental samples. The method demonstrated high sensitivity and specificity, making it suitable for monitoring this compound in agricultural runoff .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activity and affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)methyl benzoate
- (2-Chloro-5-nitrophenyl)methyl 4-hydroxybenzoate
- (2-Chloro-5-nitrophenyl)methyl 4-ethoxybenzoate
Uniqueness
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research applications.
Biological Activity
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate, with the chemical formula C15H12ClNO5, is an organic compound notable for its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a nitro group on the phenyl ring, along with a methoxybenzoate ester group. These structural characteristics contribute to its unique reactivity and biological interactions.
The biological activity of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, producing active intermediates that modulate enzymatic activity and influence cellular pathways. This compound has been identified as a potential inhibitor of specific enzymes, which may lead to therapeutic applications.
Enzyme Inhibition
Research indicates that (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate can act as an enzyme inhibitor. For example, it has been studied in the context of inhibiting carboxylesterases (CES), which are crucial for drug metabolism. Inhibition studies have shown that this compound affects the hydrolysis rates of various substrates, indicating potential utility in drug design and development .
Antimicrobial Properties
Preliminary studies suggest that compounds similar to (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity, making this compound a candidate for further exploration in antimicrobial therapies.
Case Study 1: Enzyme Interaction
A study assessed the interaction of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate with carboxylesterases. The results indicated that the compound significantly inhibited CES activity, with varying degrees of inhibition observed across different substrates. This suggests that the compound could be used to modulate drug metabolism in clinical settings .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate were tested against various bacterial strains. The findings revealed that certain derivatives exhibited potent antimicrobial effects, supporting the hypothesis that structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2-Chloro-5-nitrophenyl)methyl benzoate | Moderate enzyme inhibition | Lacks methoxy group |
| (2-Chloro-5-nitrophenyl)methyl 4-hydroxybenzoate | Stronger enzyme inhibition | Hydroxyl group enhances hydrogen bonding |
| (2-Chloro-5-nitrophenyl)methyl 4-ethoxybenzoate | Variable antimicrobial properties | Ethoxy group alters lipophilicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via esterification of 4-methoxybenzoic acid derivatives with a (2-chloro-5-nitrophenyl)methanol intermediate. Key methods include:
- Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl chloride for activating the carboxylic acid group, followed by coupling with the alcohol moiety in solvents like dichloromethane or benzene .
- Temperature Control : Reactions typically proceed at 50–60°C for 4–12 hours, with higher temperatures accelerating activation but risking nitro-group decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while benzene may improve yields for thermally stable intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of the compound?
- Answer :
- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H; δ ~55–60 ppm in ¹³C), aromatic protons (δ 7.0–8.5 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C) are diagnostic. Chlorine and nitro groups induce deshielding in adjacent protons .
- IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹), nitro group (asymmetric stretch ~1520 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks matching the molecular formula (C₁₅H₁₁ClNO₅) and fragmentation patterns consistent with ester cleavage.
Q. What are the stability considerations for this compound under varying storage conditions?
- Answer :
- Light Sensitivity : Nitro groups are photolabile; store in amber glassware at –20°C under inert atmosphere (N₂/Ar) .
- Moisture Sensitivity : Hydrolysis of the ester bond is minimized by desiccation (silica gel packets) and anhydrous solvents during handling .
- Thermal Stability : Avoid prolonged exposure to temperatures >80°C to prevent nitro group decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving the chloro and nitro substituents?
- Answer :
- Electrophilic Aromatic Substitution (EAS) : The chloro group is a meta-directing deactivator, while the nitro group strongly deactivates the ring, directing further substitution to the para position relative to itself. Computational studies (DFT) can model charge distribution and frontier orbital interactions .
- Nucleophilic Displacement : The chloro substituent may undergo SNAr reactions under basic conditions (e.g., K₂CO₃/DMF), but steric hindrance from the nitro group limits reactivity unless activated by electron-withdrawing effects .
Q. How can transition-metal catalysis (e.g., Pd, Cu) be employed for cross-coupling or C–H activation of this compound?
- Answer :
- Suzuki–Miyaura Coupling : The chloro group can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
- C–H Functionalization : Directed ortho-metalation (e.g., using Pd(OAc)₂ with directing groups) enables selective modification of the methoxyphenyl ring .
- Catalytic Challenges : Nitro groups may poison catalysts; ligand screening (e.g., XPhos) or mild reducing agents (e.g., ascorbic acid) can mitigate this .
Q. What computational strategies (e.g., DFT, MD) are suitable for predicting the compound’s reactivity or supramolecular interactions?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential surfaces, HOMO/LUMO gaps, and nitro group charge density .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, chloroform) to assess aggregation tendencies or crystallization behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) by aligning the nitro group with active-site electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
